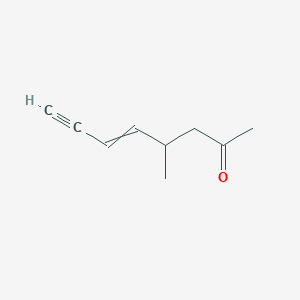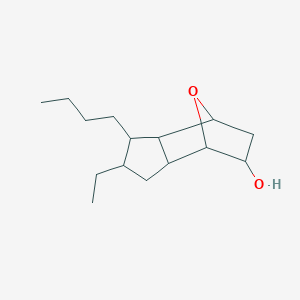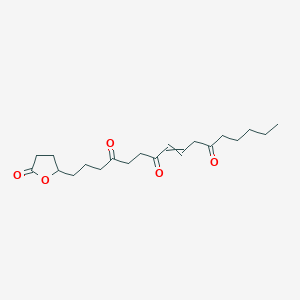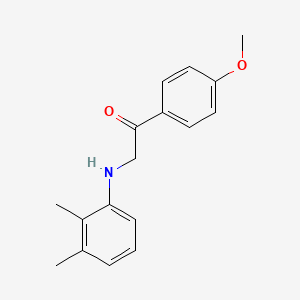![molecular formula C9H8Br2N2O2 B14516914 3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole] CAS No. 62678-99-3](/img/structure/B14516914.png)
3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromomethyl groups at the 5-position of the oxazole rings, connected by a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] typically involves the reaction of 5-bromomethyl-1,2-oxazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two oxazole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of automated systems and precise control of reaction conditions are crucial for the efficient production of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole].
化学反応の分析
Types of Reactions
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents used.
科学的研究の応用
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] involves its interaction with biological molecules, such as proteins and nucleic acids. The bromomethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of their function. This interaction can disrupt cellular processes and lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.
類似化合物との比較
Similar Compounds
3,3’-Methylenebis[5-methyl-1,2-oxazole]: Similar in structure but lacks the bromine atoms, leading to different reactivity and biological activity.
3,3’-Methylenebis[5-chloromethyl-1,2-oxazole]: Contains chlorine instead of bromine, which can affect its chemical properties and reactivity.
3,3’-Methylenebis[5-iodomethyl-1,2-oxazole]: Contains iodine, which can lead to different biological activities and applications.
Uniqueness
3,3’-Methylenebis[5-(bromomethyl)-1,2-oxazole] is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its analogs. The bromomethyl groups provide sites for further chemical modification, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
62678-99-3 |
|---|---|
分子式 |
C9H8Br2N2O2 |
分子量 |
335.98 g/mol |
IUPAC名 |
5-(bromomethyl)-3-[[5-(bromomethyl)-1,2-oxazol-3-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C9H8Br2N2O2/c10-4-8-2-6(12-14-8)1-7-3-9(5-11)15-13-7/h2-3H,1,4-5H2 |
InChIキー |
IHQPZIXEPQUENB-UHFFFAOYSA-N |
正規SMILES |
C1=C(ON=C1CC2=NOC(=C2)CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)

![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)

![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)






![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)

